Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl

Description

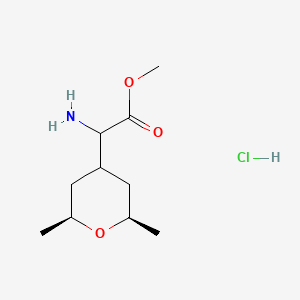

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate HCl is a chiral, substituted tetrahydropyran derivative with an amino-ester functional group. The compound features a rigid tetrahydropyran ring substituted with two methyl groups at the 2R and 6S positions, contributing to its stereochemical complexity. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

Molecular Formula |

C10H20ClNO3 |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

methyl 2-amino-2-[(2S,6R)-2,6-dimethyloxan-4-yl]acetate;hydrochloride |

InChI |

InChI=1S/C10H19NO3.ClH/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8?,9?; |

InChI Key |

CRBNYIVSWFGEOG-VSDGLZOYSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N.Cl |

Canonical SMILES |

CC1CC(CC(O1)C)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Tetrahydropyran Ring

The tetrahydropyran ring is typically synthesized starting from carbohydrate-derived precursors or via stereoselective cyclization methods.

Carbohydrate-Derived Starting Materials:

Tri-O-acetyl-D-glucal is a common starting material for stereoselective synthesis of tetrahydropyran rings. It allows for controlled introduction of substituents with high stereoselectivity. For example, enantioselective syntheses of tetrahydropyran-containing compounds have utilized tri-O-acetyl-D-glucal to build the ring system with defined stereochemistry through a series of functional group transformations, including selective protection, allylation, and Claisen rearrangement steps.-

- Anomeric Allylation: A highly selective anomeric allylation introduces allyl groups at the anomeric center, facilitating ring closure.

- Claisen Rearrangement: Used to set stereochemistry at specific carbon centers within the ring.

- Conjugate Addition and Reductive Amination: These steps install methyl and amino substituents stereoselectively on the ring or side chain.

- Cross-Metathesis: Coupling of functionalized ring fragments to complete the tetrahydropyran structure.

Installation of the Amino and Ester Functionalities

Amino Group Introduction:

Reductive amination is a common method to introduce the amino group at the 2-position of the acetyl side chain. This involves reacting an aldehyde or ketone intermediate with an amine source under reducing conditions to form the amino substituent with stereocontrol.Esterification:

The methyl ester is typically introduced by esterification of the corresponding acid intermediate using methylation reagents such as trimethylsilyldiazomethane (TMSCHN2) or via direct esterification with methanol under acidic or catalytic conditions. For example, oxidation of an alcohol to acid followed by esterification with TMSCHN2 gave methyl ester derivatives in high yield (up to 84% over three steps).

Salt Formation

- The hydrochloride salt is formed by treating the free amine with hydrochloric acid, which improves compound stability and handling.

Representative Synthetic Sequence (Based on Literature)

| Step | Reaction Type | Conditions / Reagents | Outcome / Notes |

|---|---|---|---|

| 1 | Starting material preparation | Tri-O-acetyl-D-glucal | Provides chiral tetrahydropyran precursor |

| 2 | Anomeric allylation | Allyltrimethylsilane, TMSOTf, acetonitrile, 23 °C | Diastereoselective allyl derivative formation (10:1 ratio) |

| 3 | Deprotection | K2CO3 in MeOH, 23 °C, 4 h | Triol formation from triacetate |

| 4 | Benzylidene acetal formation | p-Anisaldehyde dimethyl acetal, CSA catalyst, DMF, 23 °C | Protects diol as benzylidene acetal |

| 5 | Oxidation | TEMPO, BAIB, CH2Cl2/H2O mixture | Alcohol to acid oxidation |

| 6 | Esterification | TMSCHN2 in toluene/MeOH, 23 °C | Methyl ester formation, 84% yield over 3 steps |

| 7 | Reductive amination | Amine source, reducing agent | Amino group installation |

| 8 | Cross-metathesis coupling | Grubbs II catalyst, CH2Cl2, 55 °C | Coupling of ring fragments to complete target structure |

| 9 | Salt formation | HCl treatment | Formation of hydrochloride salt |

Analytical and Research Findings

Stereoselectivity:

Diastereomeric ratios of key intermediates exceed 9:1, indicating high stereocontrol in ring formation and functional group installation.Yield and Purity:

Overall yields of key intermediates range from 50% to 85%, with final product purity confirmed by NMR, HRMS, and chromatographic techniques.-

- ^13C NMR signals consistent with tetrahydropyran carbons and ester carbonyls (e.g., δ ~170 ppm for ester C=O).

- HRMS confirms molecular ion peaks matching calculated masses with high accuracy (±0.0005 amu).

Stability:

The hydrochloride salt form enhances compound stability, facilitating storage and handling.

Summary Table of Preparation Methods

| Aspect | Method / Reagent | Key Features / Advantages |

|---|---|---|

| Starting Material | Tri-O-acetyl-D-glucal | Readily available, chiral pool source |

| Ring Formation | Anomeric allylation, Claisen rearrangement | High stereoselectivity, controlled substitution |

| Amino Group Installation | Reductive amination | Stereoselective, mild conditions |

| Ester Formation | Oxidation + TMSCHN2 esterification | High yield, mild reaction conditions |

| Fragment Coupling | Cross-metathesis with Grubbs catalyst | Efficient coupling, preserves stereochemistry |

| Salt Formation | HCl treatment | Improves stability and solubility |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit promising activity in reducing inflammation and pain in various animal models.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of similar compounds, it was found that the introduction of the dimethyltetrahydropyran moiety significantly enhanced the efficacy of the compounds in inhibiting pro-inflammatory cytokines .

Agricultural Applications

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride has potential applications in agriculture as a biopesticide. Its structural similarity to natural plant metabolites suggests it may play a role in pest management strategies.

Case Study: Biopesticide Activity

Research conducted on botanical pesticides demonstrated that compounds with similar structures exhibited toxicity against common agricultural pests. The study highlighted the potential of these compounds as eco-friendly alternatives to synthetic pesticides .

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for various pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.

Data Table: Synthetic Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate HCl | New alkylated derivatives |

| Esterification | Alcohols | Ester derivatives with enhanced solubility |

| Cyclization | Amino acids | Cyclic compounds with biological activity |

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in data: No direct ADMET or crystallographic data are available in the evidence. Comparisons rely on structural extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.